

A Comprehensive Technical Guide to 2-Fluoro-4-iodotoluene

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Compound of Interest

Compound Name: 2-Fluoro-4-iodotoluene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodotoluene is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, centering on its molecular weight, alongside established synthetic routes, analytical characterization methods, and key applications. With a molecular formula of C_7H_6FI , its molecular weight is approximately 236.03 g/mol ^{[1][2][3]} This value is fundamental to stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. The compound's utility as a versatile building block stems from the distinct reactivity of its iodine and fluorine substituents, enabling its use in the development of complex molecules, including histone deacetylase inhibitors and γ -secretase inhibitors.^[1] This document details its properties, synthesis, and critical role in advancing pharmaceutical research.

Introduction

Halogenated organic compounds are cornerstones of modern chemical research and development. The strategic incorporation of halogens into molecular frameworks can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.^{[4][5]} This makes them invaluable in the design of novel therapeutic agents and advanced materials.

2-Fluoro-4-iodotoluene (IUPAC name: 2-fluoro-4-iodo-1-methylbenzene) is a prime example of a multifunctional building block.^[1] Its structure, featuring a toluene backbone with orthogonal fluorine and iodine substituents, offers a unique combination of stability and reactivity. The fluorine atom enhances metabolic stability and modulates the electronic properties of the aromatic ring, while the more labile carbon-iodine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.^[6] This guide explores the essential technical details of this compound, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties and Molecular Weight Determination

The molecular weight of a compound is a critical parameter, essential for everything from reaction stoichiometry to analytical identification. The molecular weight of **2-Fluoro-4-iodotoluene** is derived from the sum of the atomic weights of its constituent atoms (7 carbons, 6 hydrogens, 1 fluorine, and 1 iodine).

Calculation:

- $(7 \times 12.011) + (6 \times 1.008) + (1 \times 18.998) + (1 \times 126.904) = 236.025 \text{ g/mol}$

This calculated value is consistently reported across major chemical databases and suppliers.^[7]^[8]

A summary of its key physicochemical properties is presented below for easy reference.

Property	Value	Source(s)
Molecular Weight	236.03 g/mol	[1][2][3]
Molecular Formula	C ₇ H ₆ FI	[3][7][9]
CAS Number	39998-81-7	[2][7]
Melting Point	22–24 °C	[1][3]
Boiling Point	206–208 °C	[1][2]
Density	~1.77-1.79 g/cm ³	[2][3]
Refractive Index (n _{20/D})	~1.578	[2]
Flash Point	79 °C (175 °F)	[1][2]
Appearance	White to yellow clear liquid	[3]

Synthesis and Analytical Characterization

The synthesis of **2-Fluoro-4-iodotoluene** typically involves multi-step processes that leverage well-established aromatic chemistry. A common and logical pathway is the diazotization-fluorination sequence, which offers precise control over the regiochemistry of the substituents.

Conceptual Synthetic Workflow

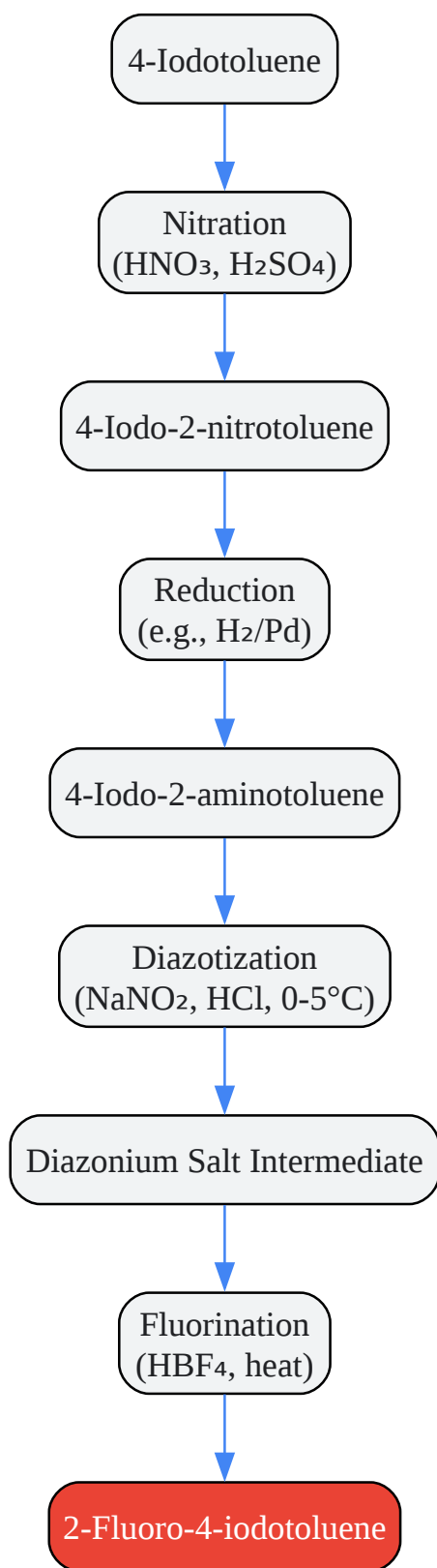
A prevalent method for synthesizing **2-Fluoro-4-iodotoluene** begins with a more readily available starting material, such as 4-iodotoluene, and proceeds through nitration, reduction, diazotization, and finally, fluorination.

Step-by-Step Methodology:

- **Nitration:** 4-Iodotoluene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-iodo-2-nitrotoluene. The methyl group directs the nitration primarily to the ortho position.
- **Reduction:** The nitro group is then reduced to an amine using standard reducing agents like hydrogen gas with a palladium catalyst or tin and hydrochloric acid. This step produces 4-iodo-2-aminotoluene.

- **Diazotization:** The resulting amino group is converted into a diazonium salt by treating it with sodium nitrite (NaNO_2) in an acidic solution at low temperatures (0–5 °C).^[1] This intermediate is highly reactive and is typically used immediately.
- **Fluorination (Balz-Schiemann Reaction):** The diazonium salt is then treated with a fluorine source, such as fluoroboric acid (HBF_4), to replace the diazonium group with a fluorine atom, yielding the final product, **2-Fluoro-4-iodotoluene**.^[10]

This workflow is visualized in the diagram below.



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Fig 1. Conceptual workflow for the synthesis of **2-Fluoro-4-iodotoluene**.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

- **Mass Spectrometry (MS):** This is the definitive technique for confirming the molecular weight. The electron ionization mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight of ~236 g/mol .[\[7\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR provide detailed information about the molecular structure, confirming the positions of the methyl, fluoro, and iodo substituents on the aromatic ring.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps identify the functional groups and the C-F and C-I bonds present in the molecule.[\[7\]](#)
- **Gas Chromatography (GC):** GC is often used to assess the purity of the final product, with typical purities for commercial-grade material exceeding 95%.[\[3\]](#)

Applications in Research and Drug Development

2-Fluoro-4-iodotoluene is not an end product itself but a highly valuable intermediate or building block in organic synthesis.[\[3\]](#) Its utility arises from the differential reactivity of the C-I and C-F bonds. The C-I bond is readily cleaved in palladium-catalyzed cross-coupling reactions, while the C-F bond is comparatively inert, remaining intact during these transformations.

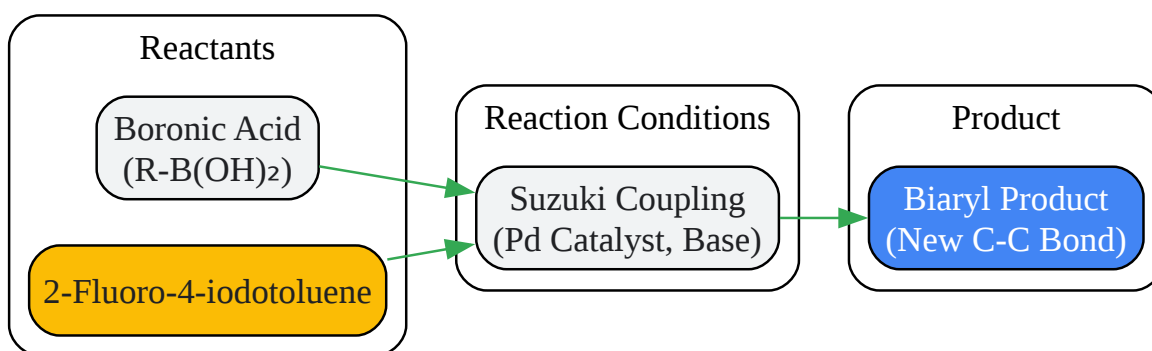
This allows for the selective introduction of new functional groups at the 4-position, making it a key component in the synthesis of complex molecules.

Key Applications Include:

- **Pharmaceutical Intermediates:** It is a crucial building block for synthesizing a range of pharmacologically active molecules. It has been used in the development of histone deacetylase (HDAC) inhibitors for cancer therapy and γ -secretase inhibitors for neurodegenerative diseases.[\[1\]](#)

- **Cross-Coupling Reactions:** The compound is an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, which are fundamental methods for constructing complex molecular architectures.
- **Fluorinated Compound Synthesis:** The presence of the fluorine atom is strategic. Fluorine incorporation is a well-known tactic in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.^{[1][4]}

The role of **2-Fluoro-4-iodotoluene** as a building block is illustrated below.



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Fig 2. Use of **2-Fluoro-4-iodotoluene** in a Suzuki cross-coupling reaction.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of **2-Fluoro-4-iodotoluene** is essential. It is classified as a combustible liquid and can cause skin and serious eye irritation.^[11]

- **Handling:** Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area, such as a chemical fume hood.^[11]
- **Storage:** Store in a cool, dry place away from heat and open flames.^{[3][11]} Recommended storage temperature is often between 2–8 °C.^[3]
- **First Aid:** In case of skin contact, wash thoroughly with plenty of water. If eye irritation persists, seek medical attention.

Conclusion

2-Fluoro-4-iodotoluene is a chemical compound whose significance is defined by its precise molecular weight of approximately 236.03 g/mol and its unique structural arrangement. This combination of a stable fluoro group and a reactive iodo group on a toluene scaffold makes it an exceptionally versatile and valuable building block in modern organic synthesis. Its application as an intermediate in the creation of high-value pharmaceutical compounds underscores its importance to researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is critical for leveraging its full potential in the laboratory.

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